N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894039-40-8
Cat. No.: VC4816438
Molecular Formula: C21H17ClN6O2S
Molecular Weight: 452.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894039-40-8 |
|---|---|
| Molecular Formula | C21H17ClN6O2S |
| Molecular Weight | 452.92 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H17ClN6O2S/c1-13(29)23-16-6-8-17(9-7-16)24-20(30)12-31-21-26-25-19-11-10-18(27-28(19)21)14-2-4-15(22)5-3-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30) |
| Standard InChI Key | GOQLYSMWJZABJH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Introduction
N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound with a molecular formula of C21H17ClN6O2S and a molecular weight of 452.9 g/mol . This compound combines elements of both acetamide and triazolopyridazine structures, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Biological Activities
While specific biological activity data for N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is limited, compounds with similar structures have shown promising antimicrobial and anticancer properties. For instance, triazole derivatives are known for their bactericidal activity against various bacterial strains . The incorporation of a chlorophenyl group may enhance these properties due to its potential bioactivity.
Future Research Directions
Given the structural complexity and potential bioactivity of this compound, future research should focus on:
-
Biological Screening: Investigating its antimicrobial and anticancer activities through in vitro and in vivo studies.
-
Synthetic Optimization: Developing efficient synthesis methods to improve yield and purity.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological efficacy and reduce potential toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume